2,6-Octadiyne
Overview
Description
2,6-Octadiyne is an organic compound with the molecular formula C8H10. It is characterized by the presence of two triple bonds located at the 2nd and 6th positions of an eight-carbon chain. This compound is a member of the alkyne family and is known for its reactivity due to the presence of these triple bonds. It is a colorless to yellow liquid with a distinct odor and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Octadiyne can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiyne with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. Another method involves the coupling of terminal alkynes using copper(I) chloride (CuCl) and palladium(II) acetate (Pd(OAc)2) as catalysts .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of 1,5-hexadiyne with acetylene in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,6-Octadiyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: It can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) chloride (CuCl) and palladium(II) acetate (Pd(OAc)2) as catalysts.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the substituent introduced.
Scientific Research Applications
2,6-Octadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Octadiyne involves its reactivity due to the presence of triple bonds. These triple bonds can participate in various chemical reactions, such as addition, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
2,6-Octadiene: This compound has double bonds instead of triple bonds and exhibits different reactivity.
1,7-Octadiyne: This compound has triple bonds at different positions and may have different chemical properties and reactivity
Uniqueness
2,6-Octadiyne is unique due to the specific positioning of its triple bonds, which imparts distinct reactivity and makes it a valuable compound in various chemical synthesis processes. Its ability to undergo a wide range of chemical reactions makes it versatile and useful in multiple scientific and industrial applications .
Properties
IUPAC Name |
octa-2,6-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFSGFUJPBCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227231 | |
Record name | 2,6-Octadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-73-8 | |
Record name | 2,6-Octadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Octadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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